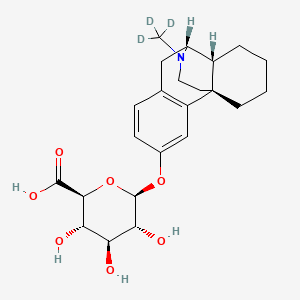
Dextrorphan-d3 b-D-O-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextrorphan-d3 b-D-O-Glucuronide is a stable isotope-labeled metabolite of dextrorphan. It is primarily used in scientific research as a reference material for accurate and reliable data analysis . The compound has a molecular formula of C23H28D3NO7 and a molecular weight of 436.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dextrorphan-d3 b-D-O-Glucuronide involves the glucuronidation of dextrorphan. This process typically occurs in the liver, where dextrorphan is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase . The reaction conditions often include the presence of UDP-glucuronic acid and the enzyme in a suitable buffer solution.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the final product. The compound is then purified using chromatographic techniques to meet the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
Dextrorphan-d3 b-D-O-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction helps in the excretion of the compound from the body by making it more water-soluble .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in a buffer solution at physiological pH and temperature .
Major Products
The major product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its precursor, dextrorphan, facilitating its excretion from the body .
Scientific Research Applications
Dextrorphan-d3 b-D-O-Glucuronide is widely used in scientific research for various applications:
Chemistry: It serves as a reference material for the quantification of dextrorphan in analytical studies.
Biology: The compound is used to study the metabolic pathways and excretion mechanisms of dextrorphan.
Industry: The compound is used in the development of analytical methods for drug testing and quality control.
Mechanism of Action
Dextrorphan-d3 b-D-O-Glucuronide exerts its effects through the process of glucuronidation. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to dextrorphan, forming the glucuronide conjugate . This process increases the water solubility of dextrorphan, facilitating its excretion from the body .
Comparison with Similar Compounds
Similar Compounds
Dextrorphan O-b-D-glucuronide D3: Another stable isotope-labeled glucuronide of dextrorphan.
Dextrorphan-β-D-O-glucuronide: A non-deuterated version of the compound.
Uniqueness
Dextrorphan-d3 b-D-O-Glucuronide is unique due to its stable isotope labeling, which makes it highly valuable for accurate and reliable data analysis in scientific research . This labeling allows for precise quantification and tracking of the compound in various biological and chemical studies .
Properties
Molecular Formula |
C23H31NO7 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17-,18-,19+,20-,22+,23+/m0/s1/i1D3 |
InChI Key |
YQAUTKINOXBFCA-XHKRQAEKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


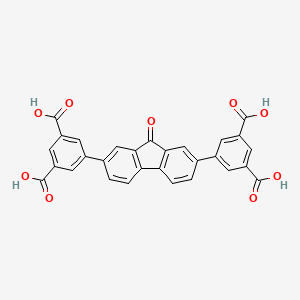

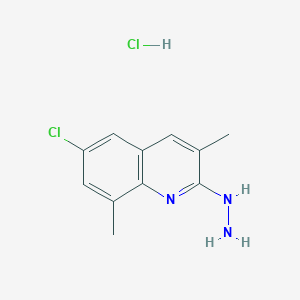
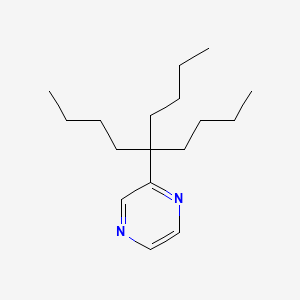
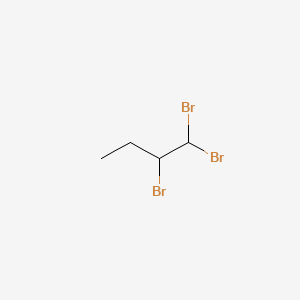
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
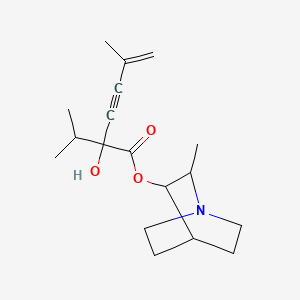
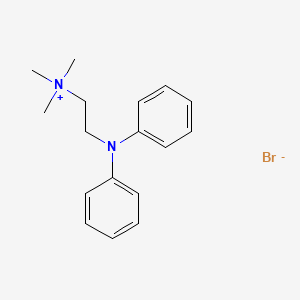
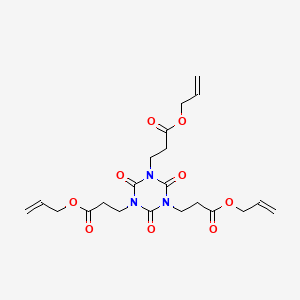
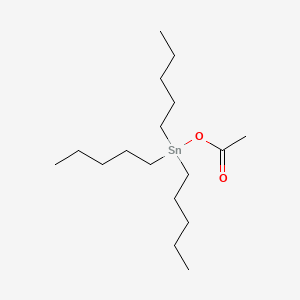

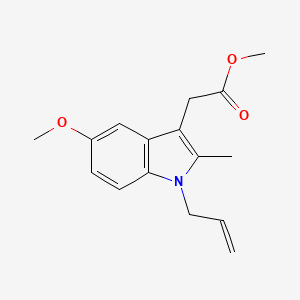
![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
